[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol
Description
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol is a synthetic aromatic alcohol characterized by a diphenyl ether backbone. Its structure comprises a central phenyl ring substituted at the 3-position with a methoxy group connected to a 4-methoxyphenyl moiety. This compound is primarily of interest in medicinal chemistry and materials science due to its modular structure, which allows for derivatization at multiple sites.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[3-[(4-methoxyphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
DJKHPPIZGDYJMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol typically involves the reaction of 4-methoxybenzyl chloride with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include or .
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like or .
Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups using reagents such as .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrogen halides in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development and biological research.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with desired characteristics.
Mechanism of Action
The mechanism of action of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Compounds such as {2-[(4-Chlorophenyl)(methoxy)methyl]phenyl}methanol (3a) and 3b () share the diphenyl ether-methanol scaffold but differ in substituents. For instance, the chloro-substituted derivatives (3a, 3b) are reported as colorless oils, contrasting with the crystalline nature of alkylated analogs like (4-decyloxy-3-methoxyphenyl)methanol (mp 53–55°C) .
Alkyl Chain-Modified Derivatives
Example: (4-Decyloxy-3-methoxyphenyl)methanol ()
- Structural Difference : A decyloxy (-OC₁₀H₂₁) group replaces the methoxyphenylmethoxy moiety.
- Impact : The long alkyl chain enhances lipophilicity (logP ~5.2 predicted), making it suitable for lipid-based formulations. This contrasts with the target compound, which has higher polarity due to its aromatic methoxy groups.
- Synthesis : Sodium borohydride reduction of 4-decyloxy-3-methoxybenzaldehyde yields this derivative, a method applicable to the target compound with appropriate aldehyde precursors .
Natural Product Analogues
Compounds like 4-hydroxy-3,5-dimethoxybenzenemethanol () and dumosaol () are naturally occurring phenylpropanoids with multiple hydroxyl/methoxy groups. These exhibit antioxidant and anti-inflammatory activities, suggesting that the target compound’s bioactivity could be modulated by its substitution pattern.
Heterocyclic Derivatives
Quinoxaline-based analogs such as 3-(4-Methoxyphenyl)quinoxalin-2-ylmethanol (19a) () integrate a fused heterocyclic system. The quinoxaline moiety enhances π-π stacking interactions, often correlating with antiviral or anticancer activity.
Amino-Substituted Derivatives
(4-Amino-3-methoxyphenyl)methanol () features an amino group (-NH₂) at the 4-position. This substitution increases solubility in aqueous media (e.g., logP reduction by ~1.5 units) and reactivity toward electrophiles, distinguishing it from the target compound’s methoxy-dominated profile .
Data Tables
Table 1. Structural and Physical Comparison
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